5-Indol-1-ylmethyl-furan-2-carboxylic acid
Overview
Description
5-Indol-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound that combines an indole moiety with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Indol-1-ylmethyl-furan-2-carboxylic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using classical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Coupling of Indole and Furan Rings: The final step involves coupling the indole and furan rings through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Indol-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted indole or furan derivatives.
Scientific Research Applications
5-Indol-1-ylmethyl-furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Indol-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxylic acid: Known for its antimicrobial properties.
Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-Indol-1-ylmethyl-furan-2-carboxylic acid is unique due to its combined indole and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Indol-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound that incorporates both indole and furan moieties, which are known for their significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-(indol-1-ylmethyl)furan-2-carboxylic acid, with the molecular formula . The combination of indole and furan structures enhances its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁NO₃ |
Molecular Weight | 241.25 g/mol |
CAS Number | 876881-48-0 |
Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
Case Study:
In a comparative study, the compound was tested against standard chemotherapeutics like doxorubicin. Results showed that it had comparable or superior efficacy against certain cancer cell lines, suggesting a promising avenue for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It was found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The indole moiety is known to influence pathways related to apoptosis, while the furan component may enhance bioavailability and cellular uptake.
Proposed Mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through activation of caspases.
- Bacterial Membrane Disruption: It alters the integrity of bacterial membranes, leading to cell lysis.
- Interaction with Enzymes: Potential inhibition of key enzymes involved in cancer cell proliferation and survival.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds known for their therapeutic effects:
Compound | Biological Activity | IC50/ MIC Values |
---|---|---|
Indole-3-acetic acid | Plant growth regulator | N/A |
Indole-3-carboxylic acid | Antimicrobial | MIC = 20 µg/mL |
Furan-2-carboxylic acid | Antifungal | MIC = 25 µg/mL |
The unique combination of indole and furan in this compound contributes to its distinct biological profile, making it a versatile candidate for drug development .
Properties
IUPAC Name |
5-(indol-1-ylmethyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)13-6-5-11(18-13)9-15-8-7-10-3-1-2-4-12(10)15/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUPBSSWCTZYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(O3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390276 | |
Record name | 5-Indol-1-ylmethyl-furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876881-48-0 | |
Record name | 5-Indol-1-ylmethyl-furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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